Cryptochlorogenic acid
Overview
Description
Cryptochlorogenic acid, also known as 4-O-caffeoylquinic acid, is a phenolic acid and an isomer of chlorogenic acid. It is naturally found in various plants, including coffee beans, fruits, and vegetables. This compound is known for its antioxidant, anti-inflammatory, and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptochlorogenic acid can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using chromatographic techniques.
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources using solvents like methanol or ethanol. The extraction process is followed by purification steps, including solid-phase extraction and high-performance liquid chromatography (HPLC), to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Cryptochlorogenic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various esters and ethers
Scientific Research Applications
Cryptochlorogenic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard for analytical methods and in the study of phenolic compounds.
Biology: It is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential in treating conditions like myocardial hypertrophy and inflammation.
Industry: It is used in the food industry for its antioxidant properties and in the development of functional foods
Mechanism of Action
Cryptochlorogenic acid exerts its effects through various molecular pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Cardioprotective Effects: It ameliorates myocardial hypertrophy through the Akt/mTOR/HIF-1α pathway
Comparison with Similar Compounds
Cryptochlorogenic acid is similar to other chlorogenic acid isomers, such as:
- Chlorogenic Acid (3-O-caffeoylquinic acid)
- Neochlorogenic Acid (5-O-caffeoylquinic acid)
- Caffeic Acid
Uniqueness:
- This compound: Known for its specific anti-inflammatory and cardioprotective effects.
- Chlorogenic Acid: Widely studied for its antioxidant properties.
- Neochlorogenic Acid: Similar antioxidant properties but different metabolic pathways.
- Caffeic Acid: A simpler structure with broad antioxidant and anti-inflammatory activities .
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and cardioprotective properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-14-11(19)6-16(24,15(22)23)7-12(14)20/h1-5,11-12,14,17-20,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFKZTYYAFCTR-AVXJPILUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905-99-7, 87099-73-8 | |
Record name | 4-o-Caffeoyl quinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptochlorogenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CRYPTOCHLOROGENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23DJ84IZ9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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